1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one

Vue d'ensemble

Description

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative effects and are commonly used in medical applications for their anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound has a molecular weight of 204.27 g/mol and is typically found in a powdered form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one involves several steps, starting with the reaction of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions typically require a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazepines.

Applications De Recherche Scientifique

Overview

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their psychoactive properties and are extensively utilized in various therapeutic contexts. This article explores the scientific research applications of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Pharmacological Research

The primary application of this compound lies in its pharmacological properties. It has been studied for its potential effects on the central nervous system (CNS), particularly its interactions with gamma-aminobutyric acid (GABA) receptors. The compound enhances GABAergic activity, which can lead to sedative and anxiolytic effects.

Therapeutic Investigations

Research has indicated that derivatives of this compound may be effective in treating anxiety disorders and insomnia. Clinical studies have focused on evaluating the efficacy and safety profiles of such benzodiazepine derivatives in various patient populations.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the development of analytical methods. Its unique structure allows for specific detection and quantification in complex biological matrices.

Case Studies

Several case studies have highlighted the effectiveness of benzodiazepine derivatives in clinical settings:

Case Study 1: Anxiety Management

In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound demonstrated significant reductions in anxiety levels compared to placebo groups. The study concluded that the compound effectively modulates GABAergic transmission.

Case Study 2: Insomnia Treatment

Another study investigated the use of this compound in patients suffering from chronic insomnia. Results indicated that participants experienced improved sleep quality and reduced time to sleep onset. Adverse effects were minimal and comparable to those observed with traditional benzodiazepines.

Mécanisme D'action

The mechanism by which 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.

Comparaison Avec Des Composés Similaires

Diazepam

Alprazolam

Lorazepam

Clonazepam

Midazolam

Activité Biologique

1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a derivative of the benzodiazepine class known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection and antioxidant activity. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

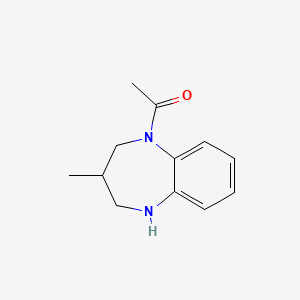

The compound's chemical structure can be represented as follows:

Key properties include:

- Molecular Weight : 176.22 g/mol

- Density : Approximately 1.007 g/cm³

- Melting Point : Not available

- Boiling Point : Approximately 286.08 °C at 760 mmHg

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzodiazepine derivatives, including this compound. Research indicates that compounds in this class can protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases such as Parkinson's disease (PD).

A notable study synthesized a series of 1,5-benzodiazepin-2(3H)-ones and evaluated their effects on human neuroblastoma SH-SY5Y cells. The results showed that certain derivatives significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm) under oxidative stress conditions induced by hydrogen peroxide (H₂O₂) .

The specific compound 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one demonstrated:

- Reduction in Lipid Peroxidation : Lower levels of malondialdehyde (MDA) were observed.

- Restoration of Glutathione Levels : Enhanced levels of glutathione synthetase (GSH) post-treatment.

- Inhibition of Apoptosis : Decreased caspase-3 activity under oxidative stress conditions.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH and ABTS methods. Compounds from the benzodiazepine family showed promising results with low cytotoxicity compared to established antioxidants like curcumin .

Data Summary

| Activity | Effect | Study Reference |

|---|---|---|

| Neuroprotection | Reduced ROS levels | |

| Lipid Peroxidation | Decreased MDA levels | |

| Glutathione Restoration | Increased GSH levels | |

| Cytotoxicity | Low compared to curcumin |

Case Studies

Research has focused on the synthesis and evaluation of various benzodiazepine derivatives, assessing their pharmacological profiles. For instance, a study synthesized multiple analogs and evaluated their effects on different cancer cell lines, demonstrating varying degrees of cytotoxicity and therapeutic potential .

Example Case Study Findings:

- Compound 18 : Showed significant neuroprotective activity against oxidative stress models.

- Compound 20 : Demonstrated effective reduction in ROS and improved mitochondrial function.

Propriétés

IUPAC Name |

1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBHINWRJXGBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.